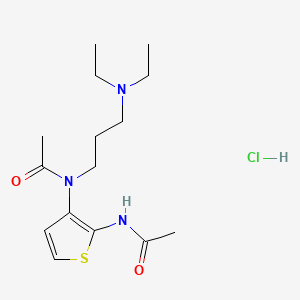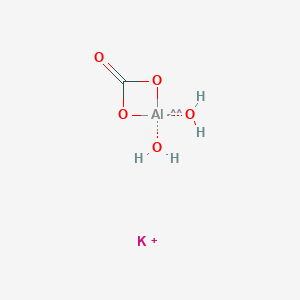
Potassium (carbonato(2-)-O,O')dihydroxyaluminate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) is a complex inorganic compound that features a combination of potassium, carbonate, and aluminum hydroxide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) typically involves the reaction of potassium carbonate with aluminum hydroxide under controlled conditions. The reaction can be represented as follows:
K2CO3+Al(OH)3→K[Al(OH)2(CO3)]
This reaction is usually carried out in an aqueous medium, and the resulting product is isolated through filtration and drying.
Industrial Production Methods
On an industrial scale, the production of Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) involves the use of high-purity raw materials and precise control of reaction parameters such as temperature, pH, and concentration. The process may also include steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can convert the aluminum component to a lower oxidation state.
Substitution: The carbonate and hydroxide groups can be substituted with other anions or ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) include acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) depend on the specific reaction conditions and reagents used. For example, reaction with strong acids can lead to the formation of aluminum salts and potassium salts.
Applications De Recherche Scientifique
Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of advanced materials, coatings, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) involves its interaction with molecular targets and pathways within a given system. The compound can act as a source of potassium and aluminum ions, which can participate in various biochemical and chemical processes. The specific pathways and targets depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium carbonate (K2CO3): A simpler compound that serves as a source of carbonate ions and is widely used in various applications.
Aluminum hydroxide (Al(OH)3): A common aluminum compound used in antacids and as a coagulant in water treatment.
Potassium aluminum sulfate (KAl(SO4)2):
Uniqueness
Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) is unique due to its combination of carbonate and aluminum hydroxide groups, which impart distinct chemical properties and potential applications
Propriétés
Numéro CAS |
35026-44-9 |
|---|---|
Formule moléculaire |
CH4AlKO5 |
Poids moléculaire |
162.12 g/mol |
InChI |
InChI=1S/CH2O3.Al.K.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2 |
Clé InChI |
SMCBBAMBXHYTGE-UHFFFAOYSA-L |
SMILES canonique |
C1(=O)O[Al-]O1.O.O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


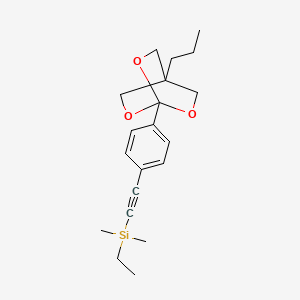
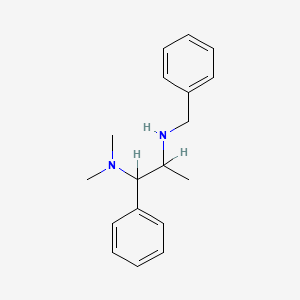

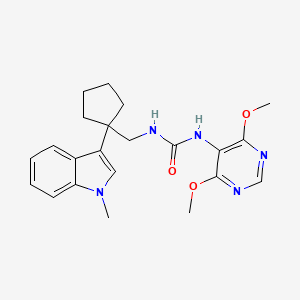
![1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine](/img/structure/B12739221.png)
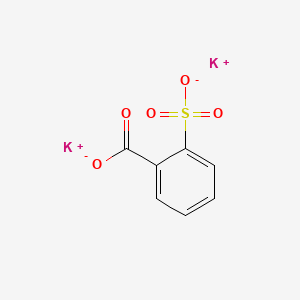


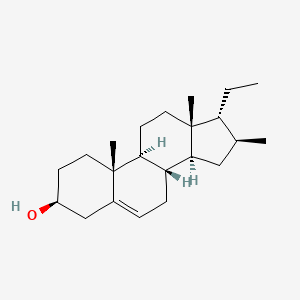
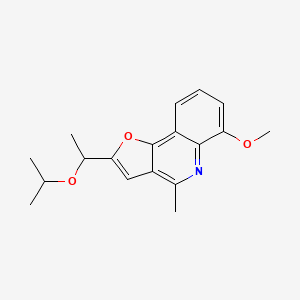
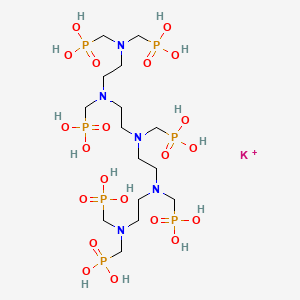
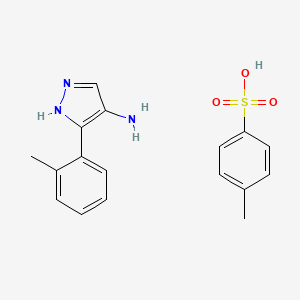
![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
